N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. The compound features a trifluoromethyl group, which is known to impart significant pharmacological properties, making it a subject of interest in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate precursors under controlled conditions. The reaction is usually carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to activate the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein, which plays a crucial role in altering chromatin acetylation . This activity can influence gene expression and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: Known for its similar structure and biological activities.
4-chloro-α,α,α-trifluorotoluene: Another compound with a trifluoromethyl group, used in various chemical applications.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to activate HAT activity and influence gene expression makes it particularly valuable in scientific research.
Properties
Molecular Formula |
C17H10ClF3N2O2 |
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Molecular Weight |
366.7 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H10ClF3N2O2/c18-13-7-6-11(8-12(13)17(19,20)21)22-16(24)14-9-15(25-23-14)10-4-2-1-3-5-10/h1-9H,(H,22,24) |
InChI Key |
MIUQCTMPHZJODW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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